molecular formula C10H13ClFN B2740334 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2089256-06-2

8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2740334
CAS No.: 2089256-06-2
M. Wt: 201.67
InChI Key: XQHSVHQEETUZFO-UHFFFAOYSA-N
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Description

8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H12FN.ClH. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and a methyl group at the 3rd position on the tetrahydroquinoline ring structure makes this compound unique. It is commonly used in various scientific research applications due to its distinct chemical properties .

Scientific Research Applications

8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.

    Industry: Utilized in the development of new materials, such as liquid crystals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:

    Cyclization Reaction: The starting material, 8-fluoroaniline, undergoes a cyclization reaction with an appropriate aldehyde or ketone to form the quinoline ring.

    Hydrogenation: The quinoline derivative is then subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) to reduce the double bonds and form the tetrahydroquinoline structure.

    Methylation: The resulting tetrahydroquinoline is methylated at the 3rd position using a methylating agent like methyl iodide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the combination of the fluorine atom, methyl group, and tetrahydroquinoline structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-7-5-8-3-2-4-9(11)10(8)12-6-7;/h2-4,7,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHSVHQEETUZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)F)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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